Methyl 5-amino-2,2-dimethyl-5-oxopentanoate
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Overview
Description
Methyl 5-amino-2,2-dimethyl-5-oxopentanoate is an organic compound with a molecular formula of C8H15NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as a green solvent, offering a non-toxic alternative to traditional polar aprotic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2,2-dimethyl-5-oxopentanoate can be synthesized through base-catalyzed Michael additions from readily available building blocks. This method involves a swift, solvent-free reaction that takes approximately 30 minutes and requires catalytic amounts of base (less than 6.5 mol%). The high purity of the compound is achieved through novel single-step reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The focus is on optimizing the reaction conditions to ensure high yield and purity while adhering to green chemistry principles. This includes minimizing waste and using environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,2-dimethyl-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Methyl 5-amino-2,2-dimethyl-5-oxopentanoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-amino-2,2-dimethyl-5-oxopentanoate involves its interaction with molecular targets and pathways within cells. The compound acts as a solvent, facilitating the dissolution and interaction of various molecules. Its non-toxic nature allows it to be used in sensitive applications without causing harm to biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound is similar in structure but contains a dimethylamino group instead of an amino group.
Methyl 5-chloro-2,2-dimethyl-5-oxopentanoate: This compound has a chloro substituent, which alters its chemical properties and reactivity.
Uniqueness
Methyl 5-amino-2,2-dimethyl-5-oxopentanoate stands out due to its non-toxic nature and its role as a green solvent. Its unique combination of properties makes it suitable for a wide range of applications, from scientific research to industrial production .
Properties
CAS No. |
193621-17-9 |
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Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 5-amino-2,2-dimethyl-5-oxopentanoate |
InChI |
InChI=1S/C8H15NO3/c1-8(2,7(11)12-3)5-4-6(9)10/h4-5H2,1-3H3,(H2,9,10) |
InChI Key |
FWJSLKIKTZUMHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(=O)N)C(=O)OC |
Origin of Product |
United States |
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